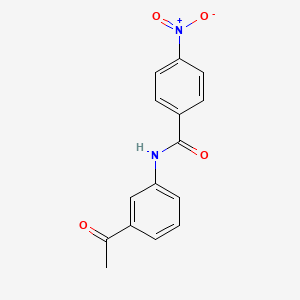

N-(3-acetylphenyl)-4-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetylphenyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c1-10(18)12-3-2-4-13(9-12)16-15(19)11-5-7-14(8-6-11)17(20)21/h2-9H,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCXPVFLVLGIDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Disconnections for N-(3-acetylphenyl)-4-nitrobenzamide

A retrosynthetic analysis of this compound logically commences with the disconnection of the most labile and synthetically accessible bond. The amide linkage (C-N bond) is the most apparent and strategic disconnection point. This bond is readily formed through a variety of reliable amidation reactions. nsf.gov This primary disconnection yields two key precursor synthons: 3-acetylaniline (also known as 3-aminoacetophenone) and a 4-nitrobenzoyl derivative.

Primary Disconnection:

Figure 1: Primary retrosynthetic disconnection of this compound.

Further analysis of the precursors reveals straightforward synthetic pathways. 3-Aminoacetophenone can be derived from the reduction of 3-nitroacetophenone. The synthesis of 3-nitroacetophenone itself is a classic example of electrophilic aromatic substitution, specifically the nitration of acetophenone (B1666503). The acetyl group is a meta-directing deactivator, thus ensuring the regioselective introduction of the nitro group at the 3-position.

The second precursor, 4-nitrobenzoyl chloride, is readily prepared from commercially available 4-nitrobenzoic acid through reaction with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. rsc.orgbohrium.com

Alternative disconnection strategies, such as a Friedel-Crafts acylation of a substituted aniline (B41778) or a nucleophilic aromatic substitution, are generally considered less viable. Friedel-Crafts reactions are notoriously problematic with aniline and its derivatives due to the Lewis basicity of the amino group, which complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. quora.comlibretexts.org Similarly, attempting a Friedel-Crafts acylation on nitrobenzene (B124822) is challenging due to the strong deactivating nature of the nitro group. quora.comlibretexts.orgreddit.com

Development and Optimization of Synthetic Routes

The synthesis of this compound can be systematically approached by first preparing the key intermediates, 3-aminoacetophenone and 4-nitrobenzoyl chloride, and then coupling them through an amidation reaction.

Amidation Reactions for Benzamide (B126) Formation

The formation of the benzamide linkage is most directly achieved through the acylation of 3-aminoacetophenone with 4-nitrobenzoyl chloride. The Schotten-Baumann reaction is a classic and effective method for this transformation. organic-chemistry.orgwikipedia.org This reaction is typically carried out in a two-phase system, where an aqueous base neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. wikipedia.org

A general procedure involves dissolving 3-aminoacetophenone in a suitable organic solvent, such as dichloromethane (B109758) or diethyl ether, and then adding 4-nitrobenzoyl chloride. An aqueous solution of a base, like sodium hydroxide (B78521) or sodium carbonate, is added portion-wise with vigorous stirring to neutralize the HCl as it is formed. organic-chemistry.orgwikipedia.org

Regioselective Functionalization Approaches

The synthesis of the precursors relies on well-established regioselective reactions.

Synthesis of 3-Nitroacetophenone: The nitration of acetophenone is a key step that dictates the substitution pattern of one of the aromatic rings. The acetyl group is a deactivating, meta-directing group. Therefore, the electrophilic nitration of acetophenone using a mixture of concentrated nitric acid and sulfuric acid will direct the incoming nitro group to the meta position, yielding 3-nitroacetophenone with high regioselectivity. muni.cz

Synthesis of 3-Aminoacetophenone: The subsequent reduction of the nitro group in 3-nitroacetophenone to an amino group can be achieved using various reducing agents. A common and effective method is the use of a metal catalyst, such as tin, in the presence of concentrated hydrochloric acid. muni.cz Other methods include catalytic hydrogenation with hydrogen gas and a palladium catalyst.

Synthesis of 4-Nitrobenzoyl Chloride: This precursor is synthesized from 4-nitrobenzoic acid. A standard method involves refluxing 4-nitrobenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). rsc.orgbohrium.com The excess chlorinating agent can be removed by distillation to afford the crude 4-nitrobenzoyl chloride, which can be purified by recrystallization or vacuum distillation. rsc.org

Catalyst Systems and Reaction Condition Optimization

While the Schotten-Baumann reaction is often efficient without a specific catalyst, the optimization of reaction conditions is crucial for maximizing yield and purity.

Table 1: Key Parameters for Optimization of the Schotten-Baumann Reaction

| Parameter | Considerations | Potential Outcomes |

| Base | The choice and concentration of the base (e.g., NaOH, K₂CO₃, pyridine) can influence the rate of reaction and minimize side reactions. | Stronger bases can accelerate the reaction but may also promote hydrolysis of the acyl chloride. |

| Solvent | The solvent system (e.g., biphasic with water and an organic solvent like CH₂Cl₂ or THF) affects the solubility of reactants and the ease of product isolation. | The choice of organic solvent can impact reaction rate and selectivity. rsc.org |

| Temperature | The reaction is often performed at low temperatures (e.g., 0-5 °C) to control the exothermic nature of the acylation and reduce side reactions. | Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. |

| Addition Rate | Slow, controlled addition of the acyl chloride to the amine solution helps to manage the exothermicity of the reaction. | Rapid addition can lead to localized high concentrations and potential side reactions. |

For more challenging amidation reactions, various catalytic systems have been developed. Palladium-catalyzed aminocarbonylation of aryl chlorides represents a modern approach to amide synthesis, though it is more complex than the traditional Schotten-Baumann method. rsc.orgresearchgate.net

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact.

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Optimizing reaction conditions to maximize yield and minimize byproducts reduces waste generation. |

| Atom Economy | The direct amidation of 4-nitrobenzoic acid with 3-aminoacetophenone, while challenging, would have higher atom economy than the acyl chloride route. |

| Less Hazardous Chemical Syntheses | Replacing hazardous solvents like dichloromethane with greener alternatives such as ethyl acetate (B1210297) or 2-methyltetrahydrofuran (B130290) is a key consideration. rsc.orgrsc.org |

| Designing Safer Chemicals | While the target molecule is defined, the synthesis can be designed to avoid the use of highly toxic reagents. |

| Safer Solvents and Auxiliaries | Exploring solvent-free reaction conditions or the use of water as a solvent are greener alternatives. nsf.govresearchgate.netacs.org |

| Design for Energy Efficiency | Performing reactions at ambient temperature and pressure, where possible, reduces energy consumption. |

| Use of Renewable Feedstocks | While not directly applicable to this specific synthesis, this principle encourages the use of starting materials derived from renewable sources in broader synthetic planning. |

| Reduce Derivatives | The chosen retrosynthetic route minimizes the use of protecting groups. |

| Catalysis | Utilizing catalytic methods, such as biocatalytic amide formation, can be more environmentally benign than stoichiometric reagents. rsc.orgnih.gov |

| Design for Degradation | This principle relates to the lifecycle of the final product, which is outside the scope of this synthetic analysis. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring can help to control reactions and prevent the formation of hazardous byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing less volatile and less flammable solvents and reagents minimizes the risk of accidents. |

Solvent-free synthesis of amides, for instance by heating a mixture of a carboxylic acid and urea (B33335) with a catalyst like boric acid, represents a significant green innovation, although its applicability to this specific transformation would require investigation. bohrium.comresearchgate.netsemanticscholar.org

Scale-Up Considerations and Process Chemistry for Compound Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges and considerations. researchgate.netacs.org

Key Scale-Up Factors:

Cost of Goods (CoG): The cost of starting materials, reagents, solvents, and catalysts is a primary driver in process chemistry. The use of inexpensive and readily available starting materials like acetophenone and 4-nitrobenzoic acid is advantageous.

Safety: The exothermic nature of the amidation reaction requires careful thermal management on a large scale. The use of hazardous reagents like thionyl chloride necessitates robust safety protocols and containment measures.

Process Efficiency and Throughput: Optimizing reaction times, concentrations, and workup procedures is crucial for maximizing the output of a manufacturing plant. Continuous flow reactors can offer advantages in terms of heat and mass transfer, and safety for highly exothermic reactions like the Schotten-Baumann reaction. rsc.org

Waste Management: The disposal of solvent waste and byproducts is a significant cost and environmental concern. Developing efficient workup and purification procedures that minimize waste is essential.

Regulatory Compliance: The entire manufacturing process must adhere to strict regulatory guidelines, including Good Manufacturing Practices (GMP) if the compound is intended for pharmaceutical use.

Table 3: Comparison of Reagents for Large-Scale Amidation

| Reagent Type | Advantages for Scale-Up | Disadvantages for Scale-Up |

| Acyl Chlorides | High reactivity, often leading to high yields and fast reaction times. | Generation of corrosive HCl, potential for side reactions if not controlled carefully. |

| Coupling Reagents (e.g., DCC, EDC) | Milder reaction conditions compared to acyl chlorides. | High cost, generation of stoichiometric byproducts that can be difficult to remove. |

| Direct Amidation (Catalytic) | High atom economy, reduced waste. | Often requires higher temperatures and longer reaction times, catalyst cost and removal can be an issue. |

The choice of synthetic route and reaction conditions for the large-scale production of this compound would ultimately be a balance between cost, safety, efficiency, and environmental impact.

Derivatization Strategies and Analog Synthesis Based on the this compound Scaffold

The this compound scaffold presents a versatile platform for medicinal chemistry, offering multiple points for structural modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents. Derivatization strategies can be broadly categorized into three main areas: modification of the acetylphenyl moiety, variations on the nitrobenzamide core, and the incorporation of heterocyclic rings. These modifications can influence the compound's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacokinetic and pharmacodynamic profile.

Modification of the Acetylphenyl Moiety

One common strategy involves the reduction of the acetyl group to a secondary alcohol. This transformation introduces a chiral center and a hydroxyl group capable of forming hydrogen bonds, which could lead to enhanced or altered biological activity. Further, this hydroxyl group can serve as a handle for subsequent derivatization, such as etherification or esterification, to introduce a variety of substituents.

Another approach is the alkylation or arylation at the α-position of the acetyl group. This can be achieved by deprotonation with a suitable base to form an enolate, followed by reaction with an alkyl or aryl halide. Such modifications can introduce steric bulk and alter the electronic properties of the molecule, potentially influencing its interaction with biological targets.

The phenyl ring of the acetylphenyl moiety can also be substituted. The introduction of various functional groups, such as halogens, alkyl, alkoxy, or nitro groups, at different positions on the ring can systematically probe the electronic and steric requirements for activity. For instance, the synthesis of analogs with substituents at the ortho-, meta-, and para-positions relative to the acetyl group can provide valuable SAR data.

A study on N-(3-hydroxyphenyl)benzamide derivatives demonstrated the feasibility of O-alkylation on the phenolic hydroxyl group. researchgate.net While not a direct modification of an acetyl group, this illustrates a common strategy of modifying a functional group on the phenyl ring to produce a library of analogs. researchgate.net

Table 1: Potential Modifications of the Acetylphenyl Moiety

| Modification Strategy | Reagents and Conditions | Potential Outcome |

| Reduction of Acetyl Group | Sodium borohydride (B1222165) (NaBH4) in methanol | Formation of a secondary alcohol |

| α-Alkylation of Acetyl Group | Lithium diisopropylamide (LDA), Alkyl halide | Introduction of alkyl substituents |

| Aromatic Substitution | Electrophilic or nucleophilic aromatic substitution | Introduction of various functional groups on the phenyl ring |

Variations on the Nitrobenzamide Core

The nitrobenzamide core is another critical component for modification. The position and nature of the substituents on this aromatic ring can significantly impact the molecule's properties.

The nitro group itself is a key feature, often contributing to the electronic properties of the molecule and its potential for bioreductive activation in certain therapeutic applications. msu.edu Variations can include altering its position on the benzamide ring (e.g., moving it from the 4-position to the 2- or 3-position) or replacing it with other electron-withdrawing groups like a cyano or trifluoromethyl group. A study on 4-substituted-3-nitrobenzamide derivatives highlighted the synthesis of various analogs by modifying the substituent at the 4-position while retaining the 3-nitrobenzamide (B147352) core. mdpi.com

Furthermore, the amide linkage can be a target for modification. While technically creating a different class of compounds, replacement of the amide with a sulfonamide or other bioisosteres can be a valuable strategy to explore different binding modes and improve metabolic stability.

The phenyl ring of the nitrobenzamide can also be substituted with additional groups. For example, the synthesis of N-(3-acetylphenyl)-4-methyl-3-nitrobenzamide introduces a methyl group, which can influence the compound's lipophilicity and steric profile.

Table 2: Potential Variations on the Nitrobenzamide Core

| Modification Strategy | Example Starting Materials | Resulting Analog | Reference |

| Shifting Nitro Group Position | 3-Nitrobenzoyl chloride | N-(3-acetylphenyl)-3-nitrobenzamide | sigmaaldrich.com |

| Replacing Nitro Group | 4-Cyanobenzoyl chloride | N-(3-acetylphenyl)-4-cyanobenzamide | General Synthetic Knowledge |

| Adding Substituents | 4-Methyl-3-nitrobenzoyl chloride | N-(3-acetylphenyl)-4-methyl-3-nitrobenzamide | epa.gov |

| Amide Bioisostere | 4-Nitrobenzenesulfonyl chloride | N-(3-acetylphenyl)-4-nitrobenzenesulfonamide | General Synthetic Knowledge |

Heterocyclic Ring Incorporations and Substituent Effects

One approach is to replace one of the phenyl rings with a heterocycle. For instance, the acetylphenyl ring could be replaced by an acetyl-substituted pyridine, pyrimidine, or pyrazole (B372694) ring. Similarly, the nitrobenzamide moiety could be replaced with a nitro-substituted heterocyclic carboxamide. The choice of heterocycle and its substitution pattern can have a profound impact on the resulting compound's properties. nih.gov

Another strategy involves the fusion of a heterocyclic ring to one of the existing phenyl rings. For example, the acetylphenyl ring could be part of an indole (B1671886) or benzofuran (B130515) system. This creates a more rigid and planar structure, which can be beneficial for specific receptor interactions.

The synthesis of such analogs would typically involve starting from a heterocyclic amine or a heterocyclic carboxylic acid. For example, reacting a nitro-substituted heterocyclic carboxylic acid chloride with 3-aminoacetophenone would yield an analog with a modified nitrobenzamide core. Conversely, reacting 4-nitrobenzoyl chloride with an amino-substituted heterocycle bearing an acetyl group would modify the acetylphenyl moiety.

The electronic effects of the substituents on the heterocyclic rings will also play a crucial role. Electron-donating or electron-withdrawing groups on the heterocycle can influence the pKa of the molecule, its susceptibility to metabolism, and its binding affinity to the target protein. For instance, the introduction of fluorine-containing substituents is a common tactic to modulate lipophilicity and metabolic stability. researchgate.net

Table 3: Examples of Heterocyclic Ring Incorporation Strategies

| Incorporation Strategy | Example Reactants | Potential Product Class |

| Replacement of Acetylphenyl Ring | 4-Nitrobenzoyl chloride and 5-acetyl-2-aminopyridine | N-(5-acetylpyridin-2-yl)-4-nitrobenzamide |

| Replacement of Nitrobenzamide Core | 3-Aminoacetophenone and 6-nitronicotinoyl chloride | N-(3-acetylphenyl)-6-nitronicotinamide |

| Fusion to Phenyl Ring | Starting from an amino-acetyl-indole | N-(acetyl-indolyl)-4-nitrobenzamide |

Advanced Analytical Techniques for Structural Elucidation and Compound Characterization

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are indispensable for the structural elucidation of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods reveal distinct features that act as a molecular fingerprint, allowing for detailed structural analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For N-(3-acetylphenyl)-4-nitrobenzamide, the ¹H NMR spectrum would present a series of signals corresponding to each unique proton in the molecule. The aromatic region would be complex, featuring signals for the eight protons on the two benzene (B151609) rings. The 4-nitrophenyl ring, a para-substituted system, would typically exhibit a pair of doublets (an AA'BB' pattern) due to the strong electronic influence of the nitro and amide groups. mdpi.com The 3-acetylphenyl ring, being meta-substituted, would display more intricate splitting patterns for its four protons.

Other key signals include a singlet for the three protons of the acetyl group's methyl (CH₃) moiety and a broad singlet at a downfield chemical shift corresponding to the amide (N-H) proton. mdpi.com The exact position of the N-H peak can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. Key resonances would include those for the two carbonyl carbons (one from the ketone and one from the amide), the twelve aromatic carbons (with their chemical shifts influenced by the attached substituents), and the single methyl carbon of the acetyl group. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | ~2.6 | ~27 |

| Aromatic C-H (3-acetylphenyl) | 7.5 - 8.2 | 122 - 138 |

| Aromatic C-H (4-nitrophenyl) | 8.1 - 8.4 | 124 - 130 |

| Amide N-H | 9.0 - 10.5 | N/A |

| Aromatic C (C-NO₂) | N/A | ~150 |

| Aromatic C (C-CO) | N/A | ~138 |

| Aromatic C (C-NH) | N/A | ~141 |

| Amide C=O | N/A | ~165 |

| Ketone C=O | N/A | ~198 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features. A sharp absorption band corresponding to the N-H stretch of the secondary amide would be expected in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibrations are also prominent; the amide carbonyl typically appears around 1650-1680 cm⁻¹, while the ketone carbonyl is found at a slightly higher frequency, around 1680-1700 cm⁻¹. Strong, distinct bands corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group would be observed near 1520 cm⁻¹ and 1345 cm⁻¹, respectively. researchgate.net Additional absorptions for aromatic C=C and C-H vibrations would also be present. ijpbs.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide (N-H) | Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Ketone (C=O) | Stretch | 1680 - 1700 |

| Amide (C=O) | Stretch (Amide I band) | 1650 - 1680 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Nitro (NO₂) | Symmetric Stretch | 1330 - 1370 |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high precision. It measures the mass-to-charge ratio (m/z) to four or five decimal places, allowing for the unambiguous determination of a compound's molecular formula.

For this compound, the molecular formula is C₁₅H₁₂N₂O₄. HRMS analysis would be used to confirm this by providing an experimental m/z value for the protonated molecule, [M+H]⁺, that matches the calculated theoretical value (285.0819).

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. A common fragmentation pathway for amides is the cleavage of the amide bond. mdpi.commdpi.com For this molecule, this would lead to two primary fragment ions: the 4-nitrobenzoyl cation (m/z 150) and a fragment corresponding to the 3-acetylphenylamino moiety. This characteristic fragmentation confirms the connectivity of the two aromatic rings through the amide linkage.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods reveal the molecular structure, X-ray crystallography provides the definitive, three-dimensional arrangement of atoms and molecules in the solid state. This technique can elucidate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

To perform X-ray crystallographic analysis, a high-quality single crystal of the compound is required. The process of obtaining such a crystal can be challenging and often requires empirical optimization. Common techniques for growing single crystals from small organic molecules include:

Slow Evaporation: The compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly and undisturbed over several days or weeks. As the solution becomes supersaturated, crystals may form.

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool down slowly. The decrease in solubility upon cooling can induce crystallization.

Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the primary solution reduces the compound's solubility, leading to crystal growth. researchgate.net

The choice of solvent is critical for all these methods. A range of solvents with varying polarities is typically screened to find the optimal conditions that promote the growth of well-ordered, single crystals suitable for diffraction experiments. nih.gov

Data Collection and Refinement Procedures

The process of structural elucidation begins with the growth of a high-quality single crystal of this compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is meticulously recorded as a series of reflections.

For a comprehensive analysis, crystallographic data would be collected at a controlled temperature, often a cryogenic temperature such as 100 K, to minimize thermal vibrations of the atoms and thus obtain a more precise structure. A modern CCD or CMOS detector is typically used for efficient and accurate data acquisition. The collected raw data is then processed, which involves integration of the reflection intensities, correction for various experimental factors (like Lorentz and polarization effects), and an absorption correction to account for the absorption of X-rays by the crystal.

The crystal structure is subsequently solved using direct methods or Patterson methods, which provide an initial model of the molecular structure. This model is then refined by a full-matrix least-squares on F² technique. The refinement process optimizes the atomic coordinates, and anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate isotropic displacement parameters. The quality of the final refined structure is assessed by parameters such as the R-factor, weighted R-factor (wR2), and the goodness-of-fit (S). For a well-defined structure, these values are expected to be low, indicating a good agreement between the observed and calculated structure factors.

While specific crystallographic data for this compound is not publicly available, the following table illustrates typical parameters that would be reported in a crystallographic study of a similar organic molecule.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters

| Parameter | Value |

|---|---|

| Empirical formula | C₁₅H₁₂N₂O₄ |

| Formula weight | 284.27 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. A thorough analysis of these interactions is essential for understanding the stability and physical properties of the crystalline solid. In the case of this compound, several types of non-covalent interactions would be anticipated.

Hydrogen bonds are expected to play a significant role, particularly involving the amide N-H group as a donor and the oxygen atoms of the acetyl and nitro groups, as well as the amide carbonyl oxygen, as acceptors. These interactions can lead to the formation of one-dimensional chains or two-dimensional networks of molecules. For instance, N-H···O=C hydrogen bonds are a common motif in the crystal structures of amides, often leading to the formation of centrosymmetric dimers or extended chains.

The nitro group, being highly polar, can also engage in dipole-dipole interactions. The analysis of short contacts between atoms in adjacent molecules, using software like PLATON or Mercury, allows for the identification and characterization of all these intermolecular forces. A detailed understanding of the crystal packing can provide insights into the material's properties, such as its melting point, solubility, and mechanical strength.

Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatographic techniques are indispensable for determining the purity of this compound and for separating it from any isomers or impurities that may be present as a result of the synthesis process.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the method of choice for the purity assessment of non-volatile organic compounds like this compound. A robust and reliable HPLC method is crucial for quality control purposes.

Method development would typically involve the screening of various stationary phases (columns) and mobile phase compositions to achieve optimal separation. A reversed-phase C18 column is a common starting point for a molecule of this polarity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which may be buffered to control the pH. The elution can be performed in either an isocratic mode (constant mobile phase composition) or a gradient mode (varying mobile phase composition) to ensure the efficient elution of all components. Detection is commonly carried out using a UV-Vis detector, set at a wavelength where the analyte and potential impurities exhibit significant absorbance.

Once a suitable method is developed, it must be validated according to the guidelines of the International Council for Harmonisation (ICH). nih.gov Validation ensures that the method is fit for its intended purpose and involves the assessment of several parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A hypothetical validated HPLC method for this compound is summarized in the table below.

Table 2: Hypothetical HPLC Method Parameters for Purity Assessment

| Parameter | Condition/Value |

|---|---|

| Chromatographic System | |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Validation Parameters | |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0 % |

| Precision (% RSD) | < 2.0 % |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis without high temperatures that could cause degradation, GC can be a valuable tool for profiling volatile impurities that may be present from the starting materials or by-products of the synthesis. For instance, residual solvents or low molecular weight starting materials could be quantified using a headspace GC method.

Furthermore, GC coupled with a mass spectrometer (GC-MS) can be used for the analysis of the compound if it is first converted into a more volatile derivative. Derivatization reactions, such as silylation, can be employed to increase the volatility and thermal stability of the analyte.

For impurity profiling, a GC-MS method would be developed using a suitable capillary column, such as a 5% phenyl-methylpolysiloxane phase. The temperature program of the GC oven would be optimized to achieve the separation of all potential volatile impurities. The mass spectrometer would then be used to identify these impurities based on their mass spectra. This technique is particularly powerful for the identification of unknown impurities.

The validation of a GC method for impurity profiling would follow similar principles to HPLC validation, with a focus on specificity, linearity, LOD, and LOQ for each potential impurity.

Investigations into Molecular Interactions and Mechanistic Pathways

Biochemical Target Engagement Studies (in vitro)

In vitro biochemical target engagement studies are fundamental to elucidating the mechanism of action of a novel compound. These assays are designed to identify and characterize the direct molecular interactions between a compound and its potential biological targets, such as enzymes or receptors, in a controlled, cell-free environment.

Enzyme Inhibition and Activation Assays: Kinetic and Mechanistic Analyses

Currently, there are no public records of enzyme inhibition or activation studies conducted on N-(3-acetylphenyl)-4-nitrobenzamide.

Should such research be undertaken, a primary step would be to screen the compound against a panel of enzymes to identify any potential inhibitory or activating effects. If an interaction is detected, further kinetic studies would be essential to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to determine key parameters such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). These analyses provide crucial insights into the potency and mode of action of the compound at the enzymatic level. For instance, studies on other nitrobenzamide analogs have explored their potential as inhibitors for various enzymes, highlighting the importance of the nitro group in biological activity. acs.org

Receptor Binding Profiling and Ligand-Binding Dynamics

There is no available data on the receptor binding profile of this compound.

To investigate this, radioligand binding assays would typically be performed. These assays measure the affinity of the compound for a variety of receptors by competing with a known radiolabeled ligand. A high affinity for a specific receptor would suggest that it might be a direct target of the compound. Follow-up studies would then explore the functional consequences of this binding, determining whether the compound acts as an agonist, antagonist, or allosteric modulator.

Protein-Ligand Interaction Characterization using Biophysical Techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

No biophysical studies characterizing the interaction of this compound with any protein have been reported in the scientific literature.

Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful tools for the direct measurement of binding affinity, stoichiometry, and thermodynamics of protein-ligand interactions.

Isothermal Titration Calorimetry (ITC): This technique measures the heat released or absorbed during the binding event between a ligand and a protein. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and entropy change (ΔS).

Surface Plasmon Resonance (SPR): SPR is a label-free optical sensing technique that monitors the binding of a ligand to a protein immobilized on a sensor chip in real-time. This method allows for the determination of the association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kₑ) can be calculated.

Cellular Pathway Modulation in Model Systems (in vitro)

In vitro cellular assays are the next step to understanding a compound's biological effects in a more complex, physiological context. These studies assess how the compound modulates cellular signaling pathways and affects gene and protein expression.

Assessment of Compound Impact on Signal Transduction Cascades

The impact of this compound on any signal transduction cascade has not been documented.

Future research would involve treating various cell lines with the compound and monitoring the activity of key signaling pathways, such as the MAPK/ERK or PI3K/Akt pathways, which are often implicated in cell proliferation, survival, and differentiation. Techniques like Western blotting, using phospho-specific antibodies, would be employed to detect changes in the phosphorylation status of key signaling proteins.

Gene Expression Profiling and Proteomic Analysis in Cellular Models

There are no published studies on the effects of this compound on gene expression or the proteome.

To investigate these aspects, researchers would utilize high-throughput techniques like microarray analysis or RNA sequencing (RNA-Seq) for gene expression profiling, and mass spectrometry-based proteomics to analyze changes in the cellular proteome. These approaches provide a global view of the cellular response to the compound, helping to identify potential off-target effects and to generate hypotheses about its mechanism of action. For example, proteomic analysis has been used to understand the detoxification mechanisms of other nitroaromatic compounds in biological systems.

Cellular Response Assays: Focus on Molecular Mechanisms of Viability and Proliferation

Currently, there is a lack of publicly available scientific literature detailing cellular response assays conducted on this compound. Consequently, no data exists on its specific effects on cell viability and proliferation. Studies on structurally related nitrobenzamide derivatives have shown that compounds in this class can exhibit anti-tumor activities against various cancer cell lines. For instance, a study on novel 4-substituted-3-nitrobenzamide derivatives indicated that some compounds in this family displayed potent inhibitory activities against cell lines such as HCT-116, MDA-MB435, and HL-60. nih.gov However, this research did not include or specify this compound in its scope.

Mechanistic Elucidation at the Molecular Level

The molecular mechanisms of action for this compound have not been elucidated in any published studies. The following subsections reflect the current void in the scientific understanding of this specific compound.

Identification of Molecular Modes of Action

There are no dedicated studies that identify the molecular modes of action for this compound. Research on other benzamide (B126) derivatives has pointed towards various mechanisms, including enzyme inhibition. For example, certain benzamides have been investigated as histone deacetylase inhibitors, demonstrating the potential for this class of compounds to interact with specific molecular targets. nih.gov However, without direct experimental evidence, any proposed mode of action for this compound would be purely speculative.

Allosteric Modulation and Orthosteric Binding Site Characterization

The scientific record contains no information regarding the allosteric modulation or orthosteric binding site characterization of this compound. The concepts of allosteric and orthosteric binding are crucial in understanding how a compound exerts its effects on a biological target, such as a receptor or an enzyme. Allosteric modulators bind to a site distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the target's activity. Without targeted research, it is unknown whether this compound interacts with any biological targets in such a manner.

Reaction Intermediate Characterization in Biological Systems

There is no available data on the characterization of reaction intermediates of this compound within biological systems. Understanding the metabolic fate of a compound, including the formation of reactive intermediates, is essential for a comprehensive pharmacological profile. Mass spectrometry studies on a related compound, N-(3-chlorophenethyl)-4-nitrobenzamide, have detailed its fragmentation pathways, but this does not provide direct insight into the biological reaction intermediates of this compound. mdpi.com

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Design Principles for SAR/SMR Exploration of N-(3-acetylphenyl)-4-nitrobenzamide Derivatives

The design of new derivatives of this compound is guided by several key principles aimed at systematically exploring the chemical space around the core scaffold. A primary approach is molecular modification, which involves altering the length of the molecule and making various substitutions on the terminal benzene (B151609) rings. nih.gov This allows for a comprehensive evaluation of how different structural features contribute to the molecule's interaction with its biological target.

Key considerations in the design of novel benzamide-based structures include:

Modification of the core scaffold: Introducing different substituents on the terminal benzene rings to probe the electronic and steric requirements of the binding site. nih.gov

Varying molecular length: Adjusting the linker between the two aromatic rings can optimize the orientation of the key functional groups for enhanced biological activity. nih.gov

Isosteric and bioisosteric replacements: Substituting functional groups with others that have similar physical or chemical properties to improve pharmacokinetic profiles or reduce potential toxicity.

These design strategies are often guided by computational methods, such as molecular docking and pharmacophore modeling, to predict the binding modes and affinities of the designed compounds before their synthesis.

Impact of Substituent Modifications on Molecular Interactions and Biochemical Activities

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on both the phenyl and benzamide (B126) rings.

For instance, in a series of benzamide derivatives designed as histone deacetylase (HDAC) inhibitors, the presence of an amino group (NH2) at a specific position was found to be critical for potent inhibitory activity. nih.gov Similarly, modifications to the N-phenyl ring of other benzamide series have demonstrated that both the electronic nature and the size of the substituent can significantly influence biological outcomes.

Systematic substitution on either ring would likely impact:

Hydrogen bonding: The amide linkage provides a crucial hydrogen bond donor and acceptor. Substituents can introduce new hydrogen bonding opportunities or sterically hinder existing ones.

Electronic effects: Electron-donating or electron-withdrawing groups can alter the charge distribution of the aromatic rings, influencing pi-pi stacking interactions and other electronic interactions with the target.

A study on N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide derivatives showed that replacing a bromine atom with a lipophilic 4-methoxystyryl group significantly improved the inhibitory effect against certain enzymes. mdpi.com This highlights the importance of substituent choice in modulating biological activity.

Positional Isomerism and Stereochemical Effects on Biological Profiles

Positional isomerism, which involves changing the position of a functional group on the carbon skeleton, can have a profound impact on the biological activity of a molecule. algoreducation.com For this compound, moving the acetyl group from the meta-position to the ortho- or para-position on the phenyl ring, or the nitro group to the ortho- or meta-position on the benzoyl ring, would likely result in significant changes in the molecule's three-dimensional shape and electronic properties.

Positional isomers often exhibit distinct physical and chemical properties, which can translate to different biological profiles. algoreducation.com For example, the relative positioning of functional groups can affect the molecule's ability to fit into a specific binding pocket and can alter its reactivity. rsc.org Studies on other classes of compounds have shown that positional isomers can have vastly different biological activities, with one isomer being highly active while another is virtually inactive. nih.gov

While this compound itself is not chiral, the introduction of certain substituents could create stereocenters. Stereoisomers, which have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms, can exhibit different pharmacological properties. This is because biological targets, such as enzymes and receptors, are chiral and can interact differently with each enantiomer or diastereomer of a chiral drug.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com This approach is invaluable for predicting the activity of unsynthesized compounds, thereby guiding the design of more potent analogues and reducing the time and cost of drug discovery. frontiersin.org

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov These can be broadly categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological indices).

3D descriptors: Calculated from the 3D conformation of the molecule (e.g., steric parameters, surface area). nih.gov

Quantum chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial charges). scholars.direct

For a series of this compound analogues, a wide range of descriptors would be calculated to capture their structural diversity. Feature selection is a critical step to identify the most relevant descriptors that correlate with the biological activity, while avoiding overfitting the model. nih.gov

| Descriptor Category | Examples | Relevance to this compound Analogues |

| Constitutional | Molecular Weight, Number of H-bond acceptors/donors | Basic properties influencing solubility and binding. |

| Topological | Connectivity indices, Shape indices | Describes molecular branching and overall shape. |

| Geometrical | Molecular surface area, Molecular volume | Relates to the size and steric fit within a binding site. |

| Electrostatic | Dipole moment, Partial charges | Governs electrostatic interactions with the target. |

| Quantum-Chemical | HOMO/LUMO energies, Molar refractivity | Reflects electronic properties and reactivity. researchgate.net |

| Hydrophobicity | LogP | Crucial for membrane permeability and hydrophobic interactions. |

This table provides examples of descriptor categories and their potential relevance.

Once the relevant descriptors are selected, a mathematical model is developed to correlate them with the biological activity. Various statistical methods can be employed, including:

Multiple Linear Regression (MLR): A linear method that is easy to interpret. biointerfaceresearch.com

Partial Least Squares (PLS): Suitable for datasets with a large number of correlated descriptors. nih.gov

Machine Learning Methods: Such as Support Vector Machines (SVR) and Random Forests (RF), which can capture complex non-linear relationships. nih.gov

The predictive power and robustness of the developed QSAR model must be rigorously validated. scholars.direct This is typically done by dividing the dataset into a training set (to build the model) and a test set (to evaluate its predictive ability on new compounds). mdpi.com Internal validation techniques like leave-one-out cross-validation (Q²) and external validation using the test set (R²pred) are essential to ensure the model is statistically significant and has good predictive performance. scholars.directresearchgate.net

A validated QSAR model becomes a powerful tool for in silico or virtual screening of large compound libraries. frontiersin.org This process involves using the model to predict the biological activity of thousands or even millions of compounds from virtual databases, without the need for their synthesis and experimental testing. frontiersin.orgresearchgate.net

The workflow for QSAR-based virtual screening typically involves:

Building a large virtual library of this compound analogues with diverse substituents.

Calculating the selected descriptors for all compounds in the library.

Applying the validated QSAR model to predict the biological activity of each compound.

Ranking the compounds based on their predicted activity and selecting the most promising candidates for synthesis and experimental evaluation. frontiersin.org

This approach significantly accelerates the drug discovery process by prioritizing compounds with a higher probability of being active, thereby rationalizing the design and synthesis of new chemical entities. frontiersin.org

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a pivotal computational tool for predicting the preferred orientation of a ligand when bound to a receptor, thereby suggesting its potential biological targets and mechanism of action.

Ligand-Based and Structure-Based Docking Methodologies

The initial step in exploring the therapeutic potential of N-(3-acetylphenyl)-4-nitrobenzamide involves identifying its putative protein targets. This can be approached through two distinct docking strategies:

Ligand-Based Docking: In the absence of a known 3D structure of a target protein, ligand-based methods can be employed. These approaches utilize the principle of molecular similarity, where a library of known active compounds for a particular target is used to build a pharmacophore model. The this compound molecule would then be screened against these models to assess its fit. A high similarity score would imply a potential interaction with the corresponding target.

Structure-Based Docking: When the three-dimensional structure of a potential target protein is available, structure-based docking is the preferred method. This involves computationally placing the this compound molecule into the binding site of the protein. The process systematically samples different conformations and orientations of the ligand within the binding pocket to find the most favorable binding mode. For instance, considering the structural motifs present in this compound, potential targets could include kinases, for which the acetylphenyl group might interact, or enzymes where the nitrobenzamide moiety can form key hydrogen bonds.

Scoring Function Validation and Binding Affinity Prediction

Once docking poses are generated, they are evaluated using scoring functions to estimate the binding affinity. These functions calculate a score that represents the strength of the ligand-receptor interaction. A lower score typically indicates a more favorable binding.

To validate the docking protocol, a common practice is to re-dock a known co-crystallized ligand into its corresponding protein binding site. A successful validation is achieved if the docking program can reproduce the experimental binding mode with a low root-mean-square deviation (RMSD).

The predicted binding affinity for this compound against a panel of potential targets can be tabulated to prioritize experimental testing.

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | 1.2 µM | LEU83, GLU81, LYS33 |

| Mitogen-Activated Protein Kinase (p38) | -7.9 | 2.5 µM | MET109, GLY110, LYS53 |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.2 | 5.1 µM | TYR119, GLY121, SER60 |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time.

Ligand-Protein Dynamics and Water Molecule Interactions

Following the identification of a promising binding mode from docking, an MD simulation would be performed. This involves placing the this compound-protein complex in a simulated physiological environment, including water molecules and ions. The simulation tracks the movements of all atoms in the system over a period of nanoseconds to microseconds.

Analysis of the MD trajectory can reveal:

Stability of the Binding Pose: The simulation can confirm if the ligand remains stably bound within the active site or if it dissociates.

Key Interactions: It highlights the persistent hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.

Role of Water Molecules: MD simulations can identify bridging water molecules that mediate interactions between the ligand and the protein, which are often crucial for binding.

Free Energy Perturbation and Umbrella Sampling Techniques

More advanced computational techniques can be used to calculate the binding free energy with higher accuracy.

Free Energy Perturbation (FEP): FEP is a rigorous method used to calculate the relative binding free energy between two similar ligands. nih.govvu.nl By alchemically "mutating" this compound into a close analog, the difference in binding free energy can be calculated, providing insights into structure-activity relationships. nih.govresearchgate.net This method is particularly useful for lead optimization. nih.gov

Umbrella Sampling: This technique is used to calculate the potential of mean force (PMF) along a specific reaction coordinate, such as the dissociation pathway of the ligand from the binding site. chemrxiv.org By applying a biasing potential, the simulation can efficiently sample high-energy states, allowing for the calculation of the binding free energy from the resulting PMF profile. While computationally intensive, it provides a detailed understanding of the binding process. chemrxiv.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed information about the electronic properties of this compound. nih.govepstem.net

These calculations can determine:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Electrostatic Potential (ESP) Map: The ESP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with its biological target.

Chemical Descriptors: Various quantum chemical descriptors can be calculated to quantify the molecule's properties.

| Quantum Chemical Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Dipole Moment | 4.2 D |

| Polarizability | 35.6 ų |

This table presents hypothetical data for illustrative purposes.

By combining the insights from molecular docking, molecular dynamics, and quantum chemical calculations, a comprehensive understanding of the potential of this compound as a bioactive molecule can be achieved, guiding its further development in the drug discovery pipeline.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By optimizing the ground state geometry of this compound, typically using a functional like B3LYP with a basis set such as 6-31G*, researchers can calculate key electronic parameters. arabjchem.org These calculations yield valuable information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Representative DFT-Calculated Electronic Properties

| Parameter | Representative Value | Significance |

| HOMO Energy | ~ -7.0 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -3.0 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV | Reflects chemical reactivity and kinetic stability. nih.gov |

| Dipole Moment | ~ 5.0 - 6.0 D | Quantifies the overall polarity of the molecule. |

Note: The values presented are representative estimates based on computational studies of analogous nitrobenzamide and acetophenone (B1666503) derivatives. Specific values for this compound would require dedicated DFT calculations.

Electrostatic Potential and Frontier Orbital Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining reaction mechanisms. wikipedia.org It posits that many chemical reactions are driven by the interaction between the HOMO of one molecule and the LUMO of another. libretexts.org For this compound, the distribution of these frontier orbitals, combined with a Molecular Electrostatic Potential (MEP) map, can predict its reactive behavior.

An MEP map visualizes the electrostatic potential on the electron density surface of the molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). For this compound:

Negative Regions: The oxygen atoms of the nitro group, the acetyl group, and the amide carbonyl are expected to be the most electron-rich sites. These areas are susceptible to electrophilic attack.

Positive Regions: The area around the amide N-H proton and the aromatic protons would show a positive potential, making them potential sites for interaction with nucleophiles.

FMO theory further refines these predictions. The LUMO is likely to be localized over the nitro-substituted phenyl ring, making it the primary site for nucleophilic attack. Conversely, the HOMO is expected to be distributed across the acetyl-substituted phenyl ring and the amide linkage, indicating these as the likely regions for donating electrons in a reaction with an electrophile. researchgate.net This interplay between the occupied and unoccupied orbitals governs the molecule's reactivity. wikipedia.org

De Novo Design and Lead Optimization Strategies Guided by Computational Approaches

The insights gained from DFT and FMO analyses are instrumental in guiding drug discovery processes like de novo design and lead optimization. nih.gov While this compound is not a known drug, its structural motifs are present in molecules with established biological activity, such as PARP inhibitors and anticonvulsants. nih.govresearchgate.net

Computational approaches can guide the modification of the this compound scaffold to enhance a desired biological activity. This process, known as lead optimization, involves systematically altering the chemical structure to improve potency, selectivity, and pharmacokinetic properties. 3biotech.com

For instance, if the goal were to develop a novel inhibitor based on this scaffold, computational strategies would include:

Structure-Activity Relationship (SAR) Studies: DFT calculations could predict how substitutions on either aromatic ring affect the HOMO-LUMO gap and charge distribution. This helps in identifying modifications that might enhance binding affinity to a biological target. 3biotech.com

Pharmacophore Modeling: By identifying the key electronic and steric features responsible for a desired interaction (e.g., the hydrogen-bonding capacity of the amide, the size and charge of the nitro group), new derivatives can be designed that better match the target's binding site.

In Silico Screening: Once a pharmacophore model is established, computational tools can screen virtual libraries of related compounds to prioritize which derivatives are most promising for synthesis and further testing. This accelerates the discovery process significantly.

Through these computational methods, the this compound structure serves as a template for the rational design of new molecules with potentially valuable properties.

Chemical Reactivity and Stability Assessments

Compatibility Studies with Common Solvents and ReagentsNo formal compatibility studies of N-(3-acetylphenyl)-4-nitrobenzamide with common laboratory solvents and reagents have been published. Such studies are crucial for understanding its stability during synthesis, purification, and analysis, but this information is not currently available.

Data Tables

Table 7.1: Hydrolytic Stability of this compound

| pH | Temperature (°C) | Half-life (t½) | Degradation Products |

|---|

Table 7.2: Oxidative Degradation of this compound

| Oxidizing System | Conditions | % Degradation | Major Metabolites/Degradants |

|---|

Table 7.3: Photochemical Stability of this compound

| Light Source | Wavelength (nm) | Duration (h) | % Degradation | Photodegradants |

|---|

Table 7.4: Thermal Stability of this compound

| Method | Temperature Range (°C) | Decomposition Onset (°C) | Key Degradation Events |

|---|

Table 7.5: Solvent Compatibility of this compound

| Solvent | Temperature (°C) | Time (h) | % Recovery | Observations |

|---|

Emerging Methodologies and Techniques in Benzamide Research

High-Throughput Screening (HTS) Platforms for Biological Activity Profiling

High-Throughput Screening (HTS) has revolutionized early-stage drug discovery by enabling the automated testing of vast numbers of chemical compounds against biological targets. bmglabtech.comazolifesciences.com This process utilizes robotics, liquid handling devices, and sensitive detectors to rapidly assess the activity of compound libraries, which can contain thousands to millions of molecules. bmglabtech.comufl.edu The primary goal of HTS is to identify "hits"—compounds that modulate the target's activity in a desired manner—which then serve as starting points for further optimization. bmglabtech.com

In the context of N-(3-acetylphenyl)-4-nitrobenzamide, an HTS campaign would involve screening it as part of a larger library against a specific biological target, such as an enzyme or a cell-based assay. nih.govaxxam.com The process involves several key steps: assay development and miniaturization to a 384- or 1536-well plate format, automated screening of the library, and data analysis to identify active compounds. ufl.eduaxxam.com

For example, if screening for inhibitors of a particular kinase, this compound would be added to wells containing the kinase and its substrate. The assay would measure a signal, such as fluorescence or luminescence, that correlates with enzyme activity. axxam.com A reduction in signal in the wells containing the compound would indicate potential inhibitory activity.

Table 1: Illustrative HTS Data for this compound Against a Hypothetical Kinase Target

| Compound ID | Concentration (µM) | % Inhibition (Assay 1) | % Inhibition (Assay 2) | Hit Status |

| Library Cmpd 1 | 10 | 5.2 | 4.8 | Inactive |

| This compound | 10 | 65.7 | 68.1 | Hit |

| Library Cmpd 3 | 10 | -2.1 | 1.3 | Inactive |

| Positive Control | 1 | 98.9 | 99.2 | - |

| Negative Control | - | 0.0 | 0.0 | - |

This table illustrates how raw data from an HTS run would be processed to identify this compound as a "hit" based on its significant and reproducible inhibition of the target compared to other library compounds and controls.

It is crucial to note that HTS is a starting point. bmglabtech.com Identified hits like this compound would need to undergo secondary screening and validation to confirm their activity and rule out false positives, such as assay interference. axxam.comnih.gov

Fragment-Based Drug Discovery (FBDD) and this compound Derivatives

Fragment-Based Drug Discovery (FBDD) offers an alternative to HTS for finding lead compounds. wikipedia.org Instead of screening large, drug-like molecules, FBDD involves screening libraries of small, low-molecular-weight compounds known as "fragments" (typically <300 Da). frontiersin.orgnih.gov These fragments usually bind to their targets with low affinity (in the micromolar to millimolar range), but they do so very efficiently, meaning their binding is high-quality relative to their small size. nih.govyoutube.com The primary advantage of FBDD is that it can explore chemical space more effectively with a smaller library and often produces more efficient starting points for optimization. drughunter.comcam.ac.uk

This compound can be conceptually deconstructed into two primary fragments:

Fragment A: 3-Aminoacetophenone (derived from the 3-acetylphenylamine portion)

Fragment B: 4-Nitrobenzoic acid (derived from the 4-nitrobenzoyl portion)

In an FBDD approach, fragments like these would be screened against a protein target using highly sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography to detect their weak binding. drughunter.comnih.gov Once fragment hits are identified and their binding modes are understood, they can be optimized in several ways:

Fragment Growing: A single fragment hit is elaborated by adding new functional groups to improve its affinity and properties. youtube.com

Fragment Linking: Two or more fragments that bind to adjacent sites on the protein are connected with a chemical linker to create a single, more potent molecule. youtube.com

Fragment Merging: Two overlapping fragments are combined into a single new molecule that incorporates features of both. youtube.com

Table 2: Analysis of Hypothetical Fragments Derived from this compound

| Fragment Name | Chemical Structure | Molecular Weight (Da) | Calculated LogP | Ligand Efficiency (LE)* |

| 3-Aminoacetophenone | C₈H₉NO | 135.16 | 1.29 | 0.35 |

| 4-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 1.88 | 0.31 |

*Ligand Efficiency (LE) is a metric used in FBDD to evaluate the quality of a fragment's binding, calculated as the binding energy per heavy atom. The values here are hypothetical for illustrative purposes.

This FBDD strategy allows for a more rational and structure-guided approach to designing novel derivatives based on the core scaffolds of this compound. wikipedia.org

Chemoinformatics and Data Mining in Benzamide (B126) Compound Libraries

Chemoinformatics and data mining are powerful computational tools used to analyze large chemical datasets, predict compound properties, and guide drug discovery efforts. researchgate.netnumberanalytics.com These techniques are essential for managing the vast amount of data generated by HTS and for prioritizing compounds for synthesis and testing. nih.gov

In the context of benzamide research, a library of compounds including this compound could be analyzed to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov A QSAR model is a mathematical equation that correlates the chemical structure of a compound with its biological activity. numberanalytics.comnih.gov By analyzing a set of benzamides with known activities, a QSAR model can predict the activity of new, untested derivatives.

The process involves calculating a variety of molecular descriptors for each compound, which are numerical representations of their physicochemical, topological, and electronic properties. nih.govnih.gov These descriptors can include:

Molecular Weight (MW)

LogP (a measure of lipophilicity)

Number of Hydrogen Bond Donors and Acceptors

Topological Polar Surface Area (TPSA)

Molecular Shape and Electronic Descriptors

Table 3: Selected Chemoinformatic Descriptors for this compound and a Hypothetical Analog

| Compound | Molecular Formula | MW (Da) | cLogP | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) |

| This compound | C₁₅H₁₂N₂O₄ | 284.27 | 2.95 | 1 | 4 | 93.35 |

| Hypothetical Analog: N-(3-aminophenyl)-4-nitrobenzamide | C₁₃H₁₁N₃O₃ | 257.25 | 2.10 | 2 | 4 | 115.40 |

This table demonstrates how chemoinformatics can be used to calculate and compare key drug-like properties. A QSAR model could use these descriptors to predict that the hypothetical analog, with its increased hydrogen bond donors and TPSA, might have different solubility and binding characteristics.

Data mining techniques can also be used to identify common scaffolds or substructures that are frequently associated with a particular biological activity within large databases like ChEMBL or PubChem. researchgate.netyoutube.com This can help researchers identify promising starting points or understand structure-activity trends across the broader chemical space of benzamides.

Advanced Microscopic Techniques for Cellular Localization and Interaction Visualization

Understanding where a compound like this compound localizes within a cell and with which proteins it interacts is crucial for elucidating its mechanism of action. Advanced microscopic techniques, particularly super-resolution microscopy, have enabled researchers to visualize these processes at the molecular level. youtube.comuib.no

Methods like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) can overcome the diffraction limit of light, allowing for imaging with a resolution of ~20-50 nm. uib.nonih.gov To apply these techniques to a small molecule, it would typically need to be modified with a fluorescent tag. For instance, a fluorescent dye could be chemically conjugated to a non-critical position on the this compound molecule.

Once a fluorescently-labeled version of the compound is introduced into living cells, its movement and accumulation can be tracked. nih.gov For example, single-particle tracking (SPT) can follow the diffusion of individual molecules, revealing whether they are freely diffusing in the cytoplasm or binding to larger, less mobile structures like the chromosome or specific organelles. nih.govfrontiersin.org

Another powerful approach is to visualize the interaction between the compound and its protein target directly. nih.gov This can be achieved using techniques like Förster Resonance Energy Transfer (FRET), where energy is transferred between two different fluorophores when they are in close proximity. nih.gov One fluorophore could be attached to this compound and another to its suspected protein target. A FRET signal would only be observed when the compound binds to the protein, providing direct evidence of the interaction within the native cellular environment. youtube.comnih.gov

Table 4: Application of Advanced Microscopic Techniques to Study this compound

| Technique | Information Gained | Required Modification | Example Application |

| Confocal Fluorescence Microscopy | Subcellular localization (e.g., nucleus, mitochondria, cytoplasm) | Fluorescent labeling of the compound | Determining if the compound accumulates in a specific organelle. |

| Single-Particle Tracking (SPT)-PALM | Diffusion dynamics and binding events | Photoactivatable fluorescent labeling of the compound | Quantifying the fraction of compound molecules bound to a cellular target versus those freely diffusing. nih.gov |

| FRET Microscopy | Direct visualization of compound-protein interaction | Labeling of both the compound and the target protein with a FRET pair | Confirming a direct binding event between the compound and a specific protein in a living cell. nih.gov |

| Electron Microscopy with Engineered Tags (e.g., APEX) | Ultra-high resolution localization to specific protein complexes or membranes | Genetic fusion of an engineered peroxidase (APEX) to the target protein, which then polymerizes a substrate upon compound binding. wiley.com | Pinpointing the compound's interaction site to a specific face of the inner mitochondrial membrane. wiley.com |

These advanced imaging methods provide unparalleled insight into the cellular life of a small molecule, bridging the gap between its chemical structure and its ultimate biological effect. miami.eduplantae.org

Future Perspectives and Unexplored Research Avenues

Identification of Novel Biological Targets and Undiscovered Pathways

The future exploration of N-(3-acetylphenyl)-4-nitrobenzamide will likely focus on identifying its specific biological targets and the cellular pathways it may modulate. Benzamide (B126) derivatives have been shown to interact with a variety of biological targets, and this provides a roadmap for investigating the potential activities of this compound.

Substituted benzamides are recognized as bioactive compounds with therapeutic potential. mdpi.comnih.gov They are versatile structures in organic synthesis, allowing for the introduction of various substituents to analyze structure-activity relationships. mdpi.com For instance, some benzamide derivatives have shown inhibitory effects against enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in Alzheimer's disease. mdpi.com

Nitro-containing compounds, a key feature of this compound, have been extensively studied for their diverse biological activities, including antineoplastic, antibiotic, and antihypertensive properties. nih.gov The nitro group can be crucial for the molecule's mechanism of action. In some cases, the reduction of the nitro group within the body can lead to the formation of active intermediates. nih.gov For example, some nitroaromatic compounds act as hypoxia-activated prodrugs, targeting the low-oxygen environment of tumors. nih.gov

Given this background, future research on this compound could investigate its potential as:

An enzyme inhibitor: Screening against a panel of enzymes, particularly those involved in neurodegenerative diseases like AChE and BACE1, or those relevant to cancer, could reveal novel inhibitory activities. mdpi.comnih.gov

An antimicrobial agent: The presence of the nitro group suggests potential antibacterial or antifungal properties, a common trait among nitro-containing molecules. nih.govnanobioletters.com